3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-26-21(13-20(25-26)19-12-18(29-2)4-5-22(19)30-3)23(28)24-14-16-6-9-27(10-7-16)17-8-11-31-15-17/h4-5,12-13,16-17H,6-11,14-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBVPJWIDJVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide , identified by CAS Number 2034325-30-7 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.6 g/mol . The structure features a pyrazole core substituted with a dimethoxyphenyl group and a tetrahydrothiophenyl piperidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034325-30-7 |
| Molecular Formula | C₁₃H₃₂N₄O₃S |
| Molecular Weight | 444.6 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects, particularly in the fields of antitumor , antimicrobial , and neurological applications.
Antitumor Activity
Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other malignancies. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Neurological Implications
Given the presence of the piperidine moiety, there is potential for neurological applications. Preliminary data suggest that the compound may exhibit anxiolytic or antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and dopamine.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Cytotoxicity Studies : A study published in MDPI reported on a series of pyrazole derivatives where modifications to the phenyl ring significantly affected cytotoxicity against cancer cell lines, highlighting structure-activity relationships (SAR) that could be applicable to our compound .
- Antimicrobial Testing : Research has shown that modifications in the side chains of pyrazole derivatives can enhance their antibacterial activity. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value below 10 µg/mL .
- Neuropharmacological Evaluation : In an experimental model assessing anxiety-like behavior, compounds with similar structural frameworks were found to reduce anxiety symptoms significantly compared to controls, suggesting potential therapeutic applications in psychiatric disorders .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound's structure allows it to engage in specific interactions with cancer cell pathways. For instance:
- Mechanism of Action : The incorporation of the piperidine moiety is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Efficacy : In vitro studies have shown that related pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. For example, studies indicate that modifications to the pyrazole structure can significantly improve anticancer activity by inducing apoptosis in tumor cells .
Antiparasitic Activity
The compound also shows promise in the field of antiparasitic research:
- Activity Against Parasites : Research indicates that pyrazole derivatives can be effective against certain parasitic infections. The incorporation of polar functional groups has been shown to improve aqueous solubility and bioavailability, which are critical for therapeutic efficacy .
- Case Studies : In comparative studies, derivatives with similar structural frameworks have demonstrated varying degrees of potency against parasites, highlighting the importance of structural optimization in drug development.
Drug Design and Development
The unique structure of this compound positions it as a valuable template for drug design:
- Structural Optimization : The presence of the tetrahydrothiophene ring and piperidine group allows for modifications that can enhance pharmacokinetic properties such as solubility and metabolic stability.
- Lead Compound : It serves as a lead compound for developing new drugs targeting specific diseases. The ability to modify functional groups while retaining core pharmacophoric elements makes it a versatile candidate in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Table 1: Key Structural Differences and Implications
- Methoxy vs. Methoxy groups may also reduce toxicity compared to halogenated derivatives .
- Piperidine-Tetrahydrothiophene Side Chain : This moiety is unique among the compared compounds. The sulfur atom in tetrahydrothiophene may enhance lipophilicity and modulate metabolic pathways compared to oxygenated or fluorinated side chains (e.g., difluorophenyl in ) .
Receptor Binding and Selectivity
- Cannabinoid Receptor Affinity: Structural analogs with fluorinated or chlorinated aromatic groups (e.g., ) exhibit high CB1/CB2 receptor binding. The target compound’s methoxy groups and tetrahydrothiophene-piperidine chain may shift selectivity toward CB2, similar to WIN 55212-2, which prefers CB2 due to bulkier substituents .
- Functional Activity : Unlike the CB1-selective HU-210 , the target compound lacks a rigid bicyclic structure, suggesting weaker CB1 coupling but possible CB2-mediated cAMP inhibition.
Research Findings and Implications
Preclinical Data (Inferred from Structural Analogs)
- Metabolic Stability : Methoxy groups in the target compound may reduce cytochrome P450-mediated degradation compared to halogenated derivatives .
- Blood-Brain Barrier Penetration : The tetrahydrothiophene-piperidine chain’s lipophilicity suggests improved CNS penetration relative to polar carbohydrazides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
